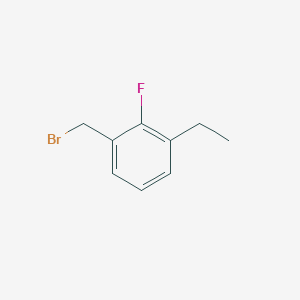
1-(Bromomethyl)-3-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-ethyl-2-fluorobenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, an ethyl group, and a fluorine atom. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethyl-2-fluorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of automated systems ensures consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent.
Reduction: Carried out in anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products:
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Yields alcohols or carboxylic acids.
Reduction: Forms methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for bioactive compounds and probes for studying biological pathways.
Medicine: Investigated for potential therapeutic agents due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3-ethyl-2-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(Bromomethyl)-3-methyl-2-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-3-ethylbenzene: Lacks the fluorine atom, affecting its reactivity and applications.
1-(Chloromethyl)-3-ethyl-2-fluorobenzene: Chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene is unique due to the combination of bromine, ethyl, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted synthesis and specialized applications.
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5H,2,6H2,1H3 |
InChI Key |
DXKFGHGWYAZGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


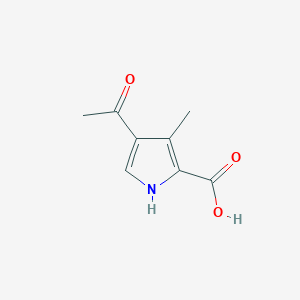
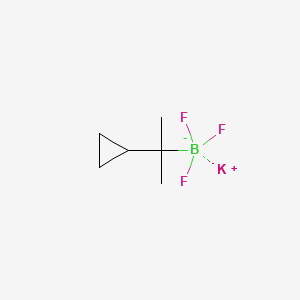
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
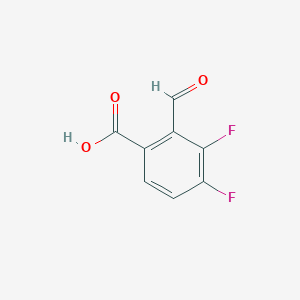
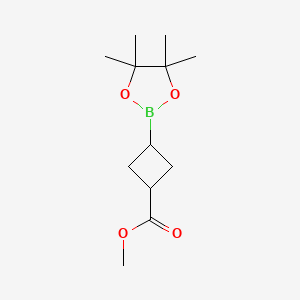
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
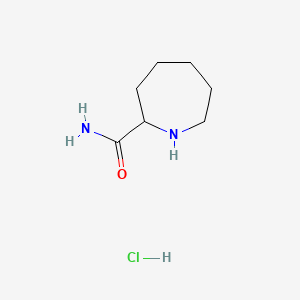
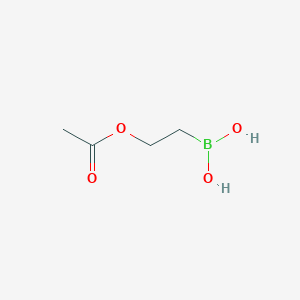
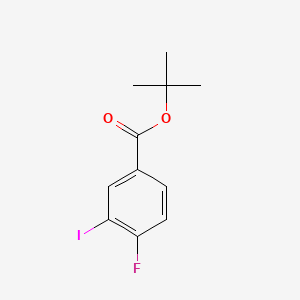
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

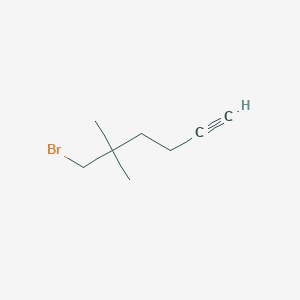
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
